

Lsd1 Target Validation in Acute Myeloid Leukemia: A Technical Guide

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Compound of Interest

Compound Name: *Lsd1-IN-34*

Cat. No.: *B15620275*

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Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator in the pathogenesis of Acute Myeloid Leukemia (AML). Overexpressed in a significant portion of AML patients, LSD1 plays a pivotal role in maintaining the leukemic state by suppressing myeloid differentiation and promoting the proliferation of leukemic stem cells.[1][2][3][4] This document provides a comprehensive technical guide on the target validation of LSD1 in AML, with a focus on the mechanism of action and preclinical validation of LSD1 inhibitors. While specific data for a compound designated "**Lsd1-IN-34**" is not publicly available, this guide utilizes data from well-characterized preclinical and clinical LSD1 inhibitors to provide a robust framework for researchers in the field. Inhibition of LSD1 represents a promising therapeutic strategy, with several agents progressing through clinical trials.[5][6]

Introduction to LSD1 in AML

LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] In the context of AML, LSD1 is a key component of transcriptional repressor complexes, such as

CoREST and NuRD, which are essential for maintaining the undifferentiated state of leukemic blasts.[1][5] By demethylating H3K4me2, a mark associated with active enhancers and promoters, LSD1 represses the expression of genes crucial for myeloid differentiation.[1][7] Consequently, inhibition of LSD1 leads to an increase in H3K4me2 at the promoters of myeloid-specific genes, such as ITGAM (CD11b) and CD86, thereby inducing differentiation and apoptosis in AML cells.[1][3][7]

Quantitative Preclinical Data for LSD1 Inhibitors in AML

The following tables summarize key quantitative data for several preclinical and clinical LSD1 inhibitors in AML models. This data provides a benchmark for the expected potency and efficacy of novel LSD1 inhibitors.

Compound Class/Name	Cell Line	Assay Type	IC50/EC50	Reference
Reversible Inhibitor	MV4-11	Antiproliferative	0.005 μ M	[8]
Kasumi-1	Antiproliferative	0.004 μ M	[8]	
NCI-H526 (SCLC)	Antiproliferative	0.11 μ M	[8]	
MV4-11	CD86 Expression	0.034 μ M	[8]	
LTM-1	MV-4-11	Antiproliferative	0.16 μ M	[1]
Iadademstat (ORY-1001)	AML Cell Panel	Antiproliferative	Subnanomolar	[9]
GSK2879552	AML Cell Panel	Antiproliferative	Nanomolar	[9]
Bomedemstat (IMG-7289)	AML Cell Panel	Antiproliferative	Nanomolar	[9]
Pulrodemstat	AML Cell Panel	Antiproliferative	Nanomolar	[9]

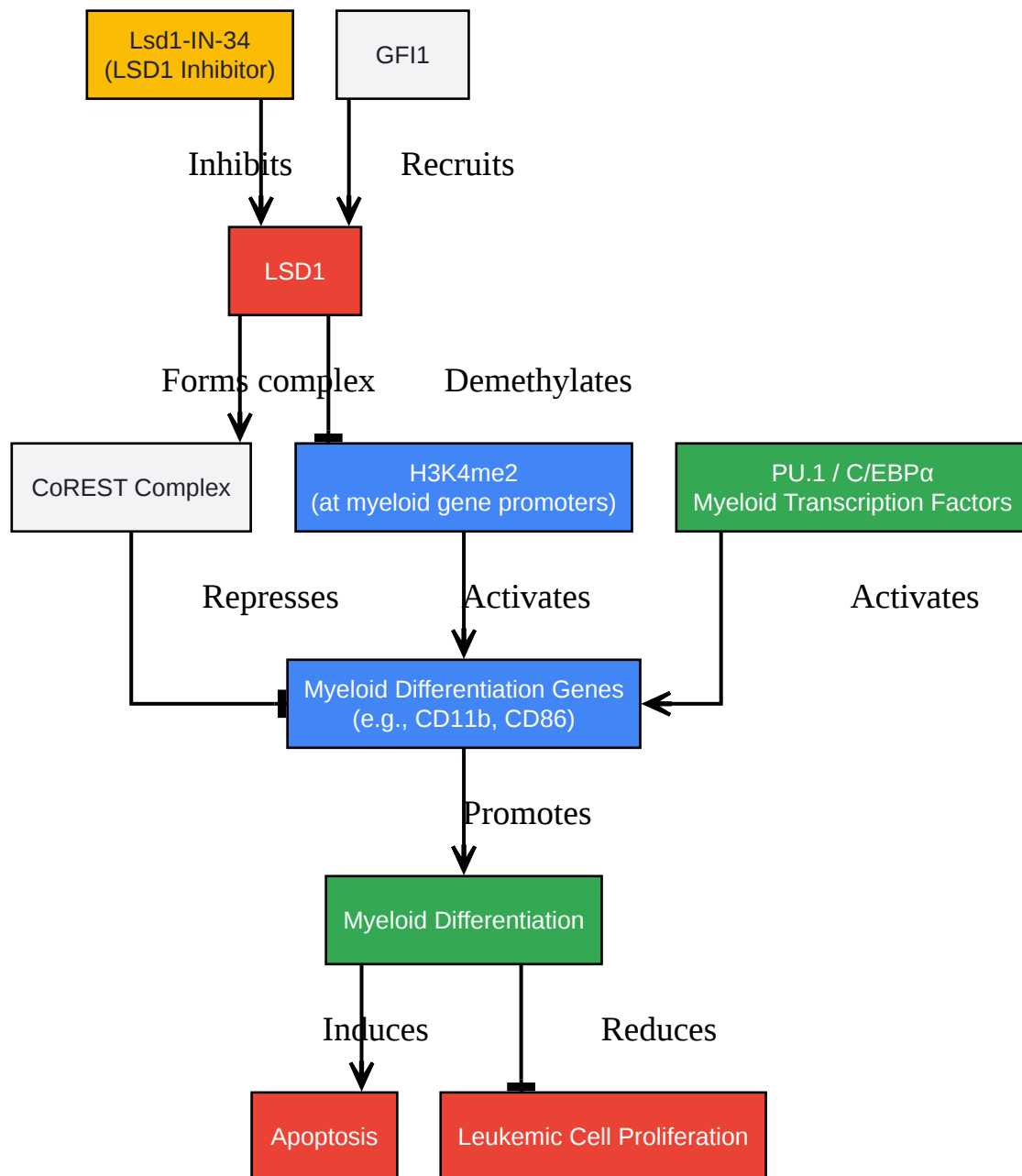
Table 1: In Vitro Activity of LSD1 Inhibitors in AML Cell Lines. This table highlights the potent antiproliferative and differentiation-inducing effects of various LSD1 inhibitors on AML cell lines.

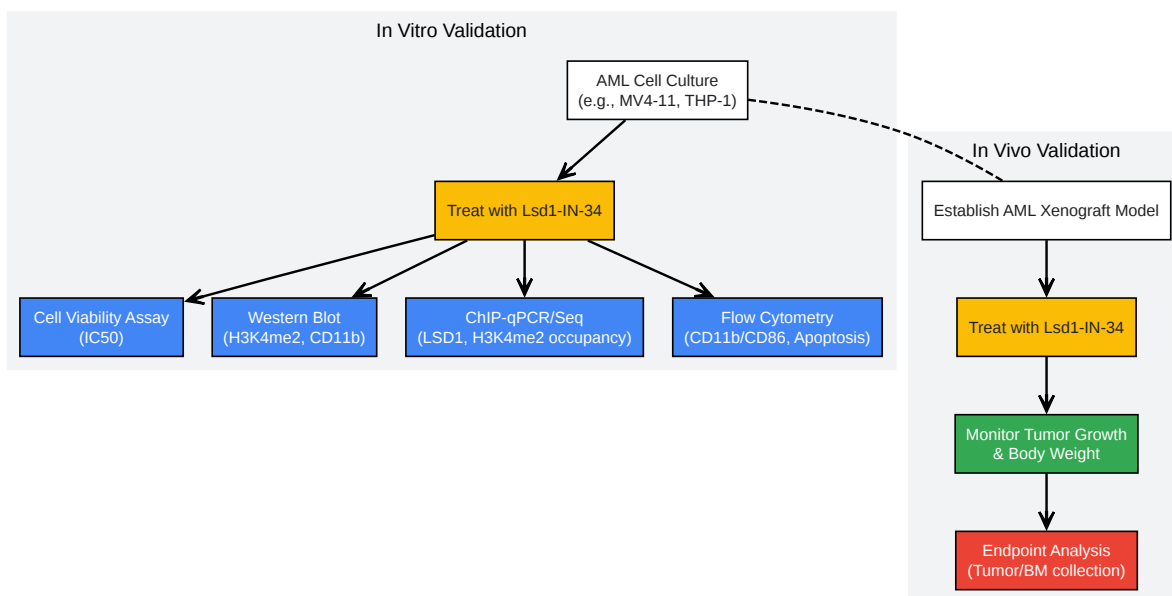
Compound Class/Name	Animal Model	Dosing	Outcome	Reference
Reversible Inhibitor	MV4-11 Xenograft	10 mg/kg, oral	42.11% Tumor Growth Inhibition	[8]
MV4-11 Xenograft	20 mg/kg, oral	63.25% Tumor Growth Inhibition	[8]	
LTM-1	MV-4-11 Xenograft	Not specified	Significant tumor growth reduction	[1]
Styrenylcyclopropylamine (Cpd 34)	Kasumi-1 Xenograft	1.5 mg/kg, oral, once daily	Robust antitumor activity	[7]
Iadademstat (ORY-1001) + Azacitidine	Elderly AML Patients (Phase 2)	90 µg/m ² /day	85% Overall Response Rate	[6]

Table 2: In Vivo Efficacy of LSD1 Inhibitors. This table summarizes the in vivo antitumor effects of LSD1 inhibitors in AML xenograft models and clinical trial data.

Signaling Pathways and Mechanism of Action

The mechanism of action of LSD1 inhibitors in AML is multifaceted, primarily revolving around the derepression of myeloid differentiation genes.





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